7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzylthio group at the 7th position and an ethyl group at the 3rd position.
Mechanism of Action
Target of Action
The primary target of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, the compound can effectively halt the proliferation of cells, particularly cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to cell cycle arrest . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for the development of new anticancer therapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and pyrimidine rings.
Benzylthio-substituted heterocycles: Compounds with a benzylthio group attached to different heterocyclic cores.
Uniqueness
7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the specific combination of the triazole and pyrimidine rings with the benzylthio and ethyl substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
7-(Benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structure features a triazole ring fused to a pyrimidine ring, with a benzylthio group at the 7th position and an ethyl group at the 3rd position, which contribute to its biological efficacy.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an inhibitor of CDK2 activity, which is crucial for cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle progression in cancer cells, leading to significant anti-proliferative effects. The inhibition of this kinase has implications for cancer treatment as it can induce apoptosis in tumor cells.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Demonstrated significant antiproliferative effects against various cancer cell lines.
- Antithrombotic Properties : Exhibits potential in preventing thrombus formation.
- Antimicrobial Effects : Shows activity against certain bacterial strains.
Antitumor Activity
Recent studies have evaluated the antiproliferative activity of this compound against human cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The MTT assay results indicate that the compound exhibits IC50 values comparable to established chemotherapeutic agents like Cisplatin.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
This compound | MDA-MB-231 | 18.5 |
This compound | HEPG2 | 22.0 |
Antithrombotic Effects
The compound has been reported to inhibit platelet aggregation and thrombus formation in vitro. This activity suggests its potential application in cardiovascular therapies.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) for various pathogens were determined.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on the effects of this compound on MDA-MB-231 cells revealed that treatment led to increased apoptosis rates as assessed by flow cytometry. The study highlighted the potential of this compound as a lead candidate for developing new anticancer therapies.
- Case Study on Antithrombotic Activity : In a model of thrombosis induced in rats, administration of the compound significantly reduced thrombus weight compared to controls. This suggests that further investigation into its use as an antithrombotic agent is warranted.
Properties
IUPAC Name |
7-benzylsulfanyl-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-18-12-11(16-17-18)13(15-9-14-12)19-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIHJBLFUGEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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